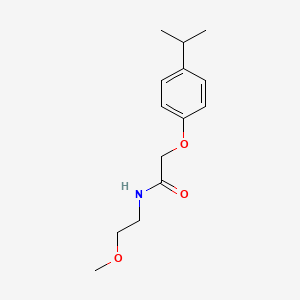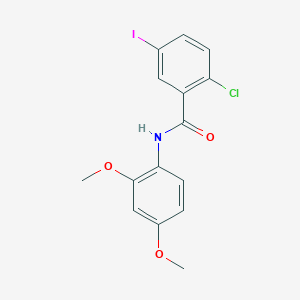
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide, also known as DMP 323, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 involves the inhibition of tubulin polymerization, which is necessary for cell division. This leads to the arrest of cell division and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been found to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, increase the levels of reactive oxygen species, and activate the caspase cascade, which is involved in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its anticancer effects. Another direction is to develop more efficient methods for the synthesis of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323. Additionally, further research is needed to investigate the potential use of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 in other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 is a promising compound with potential use as a therapeutic agent in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a subject of interest for further research. The future directions for research on 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 are vast and hold significant potential for the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 is a complex process that involves several steps. The first step involves the reaction of 4-methoxyaniline with benzoyl chloride to form N-(4-methoxyphenyl)benzamide. This product is then reacted with 2,4-diaminotoluene to produce 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323.
Aplicaciones Científicas De Investigación
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-10-8-16(9-11-17)23(15-5-3-2-4-6-15)20(24)18-12-7-14(21)13-19(18)22/h2-13H,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOKEZJRQPBZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)


![N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5123493.png)
![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5123527.png)
![N-[4-(N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5123535.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![1-benzyl-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5123546.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5123551.png)